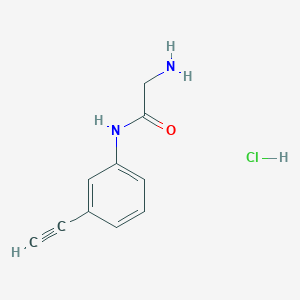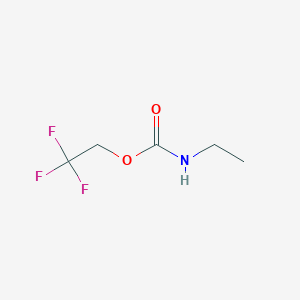
2,2,2-trifluoroethyl N-ethylcarbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-ethylcarbamate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-ethylcarbamate is 1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
2,2,2-trifluoroethyl N-ethylcarbamate is a powder at room temperature . Its melting point is between 25-26 degrees Celsius .
Applications De Recherche Scientifique
Proteomics Research
In the field of proteomics , 2,2,2-trifluoroethyl N-ethylcarbamate is utilized as a biochemical tool for protein characterization and modification . Its ability to interact with amino acids and proteins under specific conditions makes it valuable for understanding protein structure and function.
Medicinal Chemistry
This compound finds its application in medicinal chemistry for the synthesis of pharmaceuticals . Its unique trifluoroethyl group can be instrumental in the development of drug molecules with enhanced efficacy and stability.
Agricultural Chemistry
In agriculture , 2,2,2-trifluoroethyl N-ethylcarbamate could be used to develop novel pesticides or fertilizers. Its carbamate group is known for its activity against certain pests, and the trifluoroethyl moiety may confer additional properties such as increased penetration through insect cuticles.
Material Science
The compound is explored in material science for creating polymers with specific properties . The trifluoroethyl group can impart hydrophobicity, which is desirable in coatings and films that require water resistance.
Environmental Science
In environmental science , researchers may use this compound to study the degradation of fluorinated compounds in the environment . Understanding its breakdown can help in assessing the environmental impact of related chemicals.
Biochemistry
Biochemistry: applications include the use of 2,2,2-trifluoroethyl N-ethylcarbamate as a building block for synthesizing more complex biochemical compounds . It can be used to modify enzymes or other macromolecules to study their behavior under various conditions.
Pharmacology
The compound’s potential in pharmacology is linked to its role in drug design and synthesis . Its structural elements can be incorporated into drug candidates to modify their pharmacokinetic and pharmacodynamic profiles.
Analytical Chemistry
Lastly, in analytical chemistry , it can serve as a standard or reagent in chromatography and mass spectrometry for the detection and quantification of similar compounds . Its unique mass and fragmentation pattern can aid in the identification of related substances.
Safety and Hazards
The safety information for 2,2,2-trifluoroethyl N-ethylcarbamate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Fluorine-containing organic compounds are extremely widely used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . Therefore, the study and application of compounds like 2,2,2-trifluoroethyl N-ethylcarbamate are likely to continue to be an area of interest.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSNLPSNYTOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




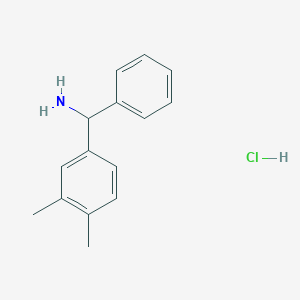
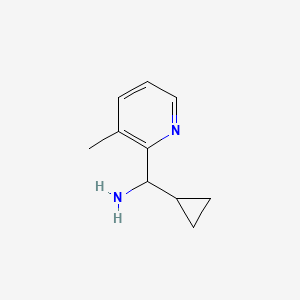

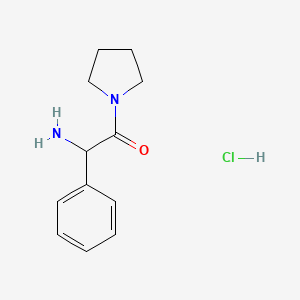
![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]propan-2-amine trihydrochloride](/img/structure/B1521150.png)


![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)
